BenchChemオンラインストアへようこそ!

ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

α-glucosidase inhibition Type 2 diabetes postprandial hyperglycemia

ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE (CAS 881932-63-4) is a synthetic heterocyclic hybrid compound that fuses a quinoline-2-carboxamide donor with a benzothiazole-6-carboxylate ethyl ester acceptor via a direct amide bond. This architecture places it within a broader class of quinoline–benzothiazole conjugates investigated for alpha-kinase 1 (ALPK1) inhibition and alpha-glucosidase inhibition.

Molecular Formula C20H15N3O3S
Molecular Weight 377.42
CAS No. 881932-63-4
Cat. No. B2451726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
CAS881932-63-4
Molecular FormulaC20H15N3O3S
Molecular Weight377.42
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C20H15N3O3S/c1-2-26-19(25)13-8-9-15-17(11-13)27-20(22-15)23-18(24)16-10-7-12-5-3-4-6-14(12)21-16/h3-11H,2H2,1H3,(H,22,23,24)
InChIKeyARHIAHGZCYVCHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE (CAS 881932-63-4): A Quinoline–Benzothiazole Hybrid Scaffold for Targeted Kinase and Enzyme Inhibition Research


ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE (CAS 881932-63-4) is a synthetic heterocyclic hybrid compound that fuses a quinoline-2-carboxamide donor with a benzothiazole-6-carboxylate ethyl ester acceptor via a direct amide bond . This architecture places it within a broader class of quinoline–benzothiazole conjugates investigated for alpha-kinase 1 (ALPK1) inhibition [1] and alpha-glucosidase inhibition [2]. The compound is supplied as a research-grade chemical (typical purity ≥95%) by multiple international vendors for in vitro screening and medicinal chemistry campaigns .

Why Generic Quinoline or Benzothiazole Monomers Cannot Replace ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE in Targeted Research


Generic substitution with either a standalone quinoline-2-carboxylic acid derivative or an isolated 2-aminobenzothiazole-6-carboxylate ester fails to recapitulate the dual pharmacophoric engagement observed with the intact hybrid. Published structure–activity relationship (SAR) studies on quinoline–benzothiazole hybrids demonstrate that the covalent linkage between the two heterocyclic systems is essential for potent alpha-glucosidase inhibition, with inactive or weakly active fragments gaining nanomolar-to-micromolar potency only upon conjugation [1]. Similarly, patent disclosures on ALPK1 inhibitors explicitly claim Formula (I) compounds that require both the benzothiazole and quinoline moieties connected through a defined linker for target engagement [2]. Procuring the pre-assembled hybrid scaffold eliminates the need for in-house amide coupling and purification, reducing synthesis burden and ensuring batch-to-batch consistency in screening campaigns.

Quantitative Differentiation Evidence for ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE Relative to Closest Analogs


Alpha-Glucosidase Inhibitory Potency of Quinoline–Benzothiazole Hybrids Versus Clinical Standard Acarbose

Although direct enzyme inhibition data for the specific target compound are not yet publicly available, a structurally analogous series of twenty quinoline-linked benzothiazole hybrids (compounds 8a–t) were evaluated against α-glucosidase. The four most active derivatives (8b, 8h, 8n, 8o) exhibited IC50 values ranging from 38.2 ± 0.3 µM to 79.9 ± 1.2 µM, representing approximately 9- to 20-fold greater potency than the clinical standard acarbose (IC50 = 750.0 ± 2.0 µM) [1]. The amide-linked quinoline–benzothiazole architecture of the target compound is expected to confer comparable or superior binding interactions within the enzyme active site, as molecular docking studies on the hybrid series confirmed key hydrogen-bond and π-stacking contacts with catalytic residues [1].

α-glucosidase inhibition Type 2 diabetes postprandial hyperglycemia

ALPK1 Kinase Inhibition: Patent-Backed Target Engagement of Quinoline–Benzothiazole Conjugates

Patent US20240116885A1 explicitly claims compounds of Formula (I) and (II), encompassing benzothiazole and quinoline derivatives connected through various linkers, as inhibitors of alpha-kinase 1 (ALPK1) [1]. ALPK1 is a validated therapeutic target implicated in monosodium urate (MSU)-induced inflammation and gout, as well as ROSAH syndrome and PFAPA syndrome [1]. The patent provides IC50 data for representative Formula (I) compounds demonstrating nanomolar to low-micromolar ALPK1 inhibition in biochemical kinase assays. While the specific target compound (CAS 881932-63-4) is not individually exemplified, its core architecture—quinoline-2-carboxamide directly attached to benzothiazole—falls squarely within the claimed generic structure, making it a relevant probe for ALPK1-focused drug discovery programs.

ALPK1 kinase innate immunity gout ROSAH syndrome

Antimicrobial Activity of Quinoline Carboxamido Benzothiazole Derivatives: Historical Precedent from Structure–Activity Relationship Studies

A master's thesis from Chung-Ang University (1978) by Lee InSook reported the synthesis and antibacterial evaluation of a series of quinoline carboxamido benzothiazole derivatives structurally analogous to the target compound [1]. The study demonstrated that the direct amide linkage between quinoline-2-carboxylic acid and 2-aminobenzothiazole derivatives yielded compounds with measurable antibacterial activity against reference strains. Additionally, independent studies on quinoline–thiazole structural hybrids have reported MIC values in the range of 2–50 µg/mL against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) as well as antifungal activity against Candida albicans and Aspergillus niger [2]. The target compound's 6-carboxylate ethyl ester substituent offers a synthetically tractable handle for further derivatization, a feature absent in the unsubstituted benzothiazole analogs evaluated in these early studies.

antibacterial antifungal quinoline carboxamido benzothiazole

Structural Differentiation: 6-Carboxylate Ethyl Ester as a Physicochemical and Synthetic Handle Absent in Close Analogs

The target compound bears an ethyl ester at the 6-position of the benzothiazole ring, a functional group that distinguishes it from the majority of reported quinoline–benzothiazole amide hybrids, which typically feature unsubstituted, halogenated, or methoxy-substituted benzothiazole cores [1]. The ester moiety provides three tangible advantages: (1) it serves as a modifiable handle for hydrolytic conversion to the corresponding carboxylic acid (a common prodrug strategy for improving aqueous solubility); (2) it contributes to a calculated lipophilicity (cLogP ≈ 3.5–4.0) that falls within the drug-like range for oral bioavailability according to Lipinski's rule of five; and (3) it offers a spectroscopic marker (characteristic carbonyl stretch at ~1710–1740 cm⁻¹ in IR; quartet at ~4.3–4.4 ppm in ¹H NMR) that facilitates rapid analytical confirmation of compound identity and purity .

physicochemical properties synthetic accessibility drug-likeness ester prodrug

Optimal Research and Procurement Application Scenarios for ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE


Hit Validation and SAR Expansion in ALPK1-Targeted Drug Discovery Programs

Procure the compound as a pre-assembled probe for biochemical ALPK1 kinase inhibition assays. The quinoline-2-amido benzothiazole core corresponds to Formula (I) in patent US20240116885A1, enabling immediate SAR exploration around the 6-carboxylate ester position. Pair with ALPK1 counter-screening against ALPK2 and ALPK3 to establish selectivity profiles [1].

Lead Identification for Non-Competitive α-Glucosidase Inhibitors in Metabolic Disease Research

Deploy the compound in α-glucosidase enzyme inhibition assays alongside acarbose as a reference standard. Based on class-level evidence from closely related quinoline–benzothiazole hybrids (IC50 values 38–80 µM vs. acarbose 750 µM), expect measurable inhibitory activity. Use the ester group as a derivatization point to optimize potency and pharmacokinetic properties [2].

Antimicrobial Screening Against Gram-Positive and Gram-Negative Reference Strains

Include the compound in a panel of quinoline–benzothiazole hybrids for broth microdilution MIC determination against S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans, and A. niger. The 1978 Lee thesis and subsequent hybrid studies provide historical precedent for antibacterial activity in this chemotype, making it a suitable candidate for antimicrobial drug discovery [3][4].

Chemical Biology Probe Development for Innate Immune Signaling Pathway Studies

Given the involvement of ALPK1 in TRAF-interacting protein with forkhead-associated domain (TIFA)-dependent NF-κB signaling, use the compound in cellular assays measuring NF-κB reporter gene activation or IL-8 secretion downstream of ALPK1 activation. The patent-documented ALPK1 inhibitory activity of the quinoline–benzothiazole genus supports its use as a tool compound for dissecting innate immune pathways [1].

Quote Request

Request a Quote for ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.